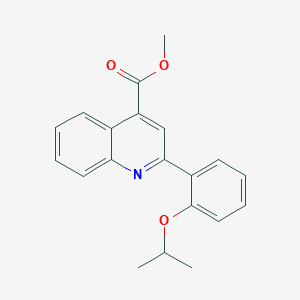
phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound's unique structure and properties make it a promising candidate for research in drug development, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. Its ability to inhibit acetylcholinesterase activity is thought to be responsible for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A has various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A in lab experiments include its potent antitumor and anti-inflammatory properties, as well as its ability to inhibit acetylcholinesterase activity. However, its synthesis process is complex and time-consuming, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A. One potential area of research is its use in the treatment of Alzheimer's disease, as it has shown promising results in animal models. Additionally, further research could be done on its potential applications in cancer treatment and other inflammatory diseases. Another area of research could be its potential use in agriculture and environmental science, as its properties may make it useful in the development of new pesticides or herbicides.
Synthesemethoden
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A is synthesized through a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with phosphorus oxychloride, followed by the addition of phenylamine and methylamine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidoate A has shown promising results in scientific research, particularly in drug development. Studies have shown that it has potent antitumor and anti-inflammatory properties, making it a potential candidate for cancer treatment and other inflammatory diseases. Additionally, its ability to inhibit acetylcholinesterase activity has led to research in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[methyl(phenoxy)phosphoryl]-2,3-dihydro-1,4-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO4P/c1-21(17,20-13-5-3-2-4-6-13)16-12-7-8-14-15(11-12)19-10-9-18-14/h2-8,11H,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMXIJIQKSPMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC2=C(C=C1)OCCO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-P-methylphosphonamidate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)
![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)



![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)